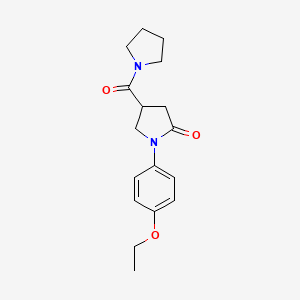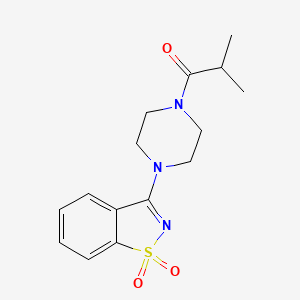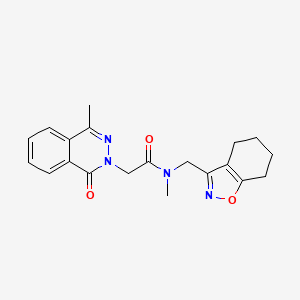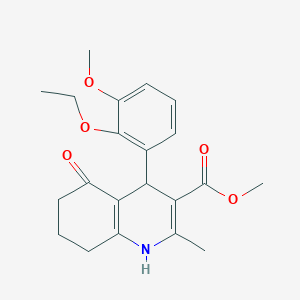
1-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction This compound is part of a larger family of organic compounds known as pyrrolidinones, which are cyclic amides. They are significant in various chemical and pharmaceutical research areas due to their diverse biological activities and their role as key intermediates in organic synthesis.
Synthesis Analysis The synthesis of pyrrolidinone derivatives, including compounds similar to "1-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone," often involves multi-step reactions. These can include condensation, cyclization, and substitution reactions. For example, a related compound was synthesized through a one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and an aldehyde, confirmed by spectral data (Ahankar et al., 2021).
Molecular Structure Analysis The molecular structure of pyrrolidinone derivatives can be confirmed using techniques like FTIR, NMR spectroscopy, and single-crystal X-ray analysis. They typically show a range of intermolecular interactions, such as hydrogen bonding, which can affect their physical and chemical properties. The structure analysis often involves comparing the geometrical structure, electron distribution, and intermolecular interactions with known compounds (Mohammat et al., 2008).
Chemical Reactions and Properties These compounds participate in various chemical reactions, primarily due to the active sites present in their structure. They can undergo reactions such as acylation, alkylation, and nucleophilic substitution, depending on the substituents attached to the pyrrolidinone ring. The reactivity can be explained through detailed quantum chemical calculations and reactivity descriptors (Halim & Ibrahim, 2022).
Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, depend significantly on the molecular structure and intermolecular interactions. These properties are crucial in determining the compound's applications and behavior in different environments. They are typically analyzed using techniques such as X-ray diffraction and thermal analysis.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and electronic properties, are influenced by the compound's molecular structure. For example, the presence of electron-withdrawing or donating groups attached to the pyrrolidinone ring can significantly alter its chemical behavior. These properties are usually explored through experimental and theoretical methods, such as spectroscopic analysis and density functional theory (DFT) calculations (Ding & Silverman, 1992).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-15-7-5-14(6-8-15)19-12-13(11-16(19)20)17(21)18-9-3-4-10-18/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQXWPZXXGHHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587238.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5587245.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide](/img/structure/B5587257.png)

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5587276.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587283.png)

![4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5587300.png)
![2-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5587307.png)
![3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5587325.png)
![4-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5587326.png)

![6-(3-chlorophenyl)-N-methyl-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5587341.png)